4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carbothioamide
Description
Introduction to 4-(5-Chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carbothioamide
Systematic Nomenclature and Chemical Classification
The compound’s systematic IUPAC name, This compound , delineates its structure unambiguously:
- Parent scaffold : Piperazine-1-carbothioamide, a six-membered ring with two nitrogen atoms and a thiocarbonyl group.
- 4-position substituent : A 5-chloro-2-methylphenyl group, introducing halogenated aromaticity.
- N1-position substituent : A cyclohexyl group attached via a thioamide linkage.
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₆ClN₃S |
| Molecular weight | 351.94 g/mol |
| CAS registry number | 499197-62-5 |
| SMILES | ClC1=C(C=CC(=C1)C)N2CCN(CC2)C(=S)NC3CCCCC3 |
| InChI key | MFCD03001997 |
Classified as a piperazine-1-carbothioamide derivative , this compound belongs to a broader family of nitrogen-containing heterocycles widely utilized in drug discovery. The thiocarbonyl group distinguishes it from conventional carboxamides, potentially enhancing hydrogen-bonding interactions with biological targets.
Historical Context of Piperazine-1-carbothioamide Derivatives in Medicinal Chemistry
Piperazine derivatives have been integral to pharmaceutical development since the mid-20th century, with applications spanning antipsychotics (e.g., trifluoperazine), antidepressants (e.g., trazodone), and antiparasitics. The incorporation of carbothioamide functionalities emerged more recently as a strategy to:
- Modulate electronic properties : Thiourea groups exhibit distinct hydrogen-bond donor/acceptor profiles compared to ureas, influencing target engagement.
- Enhance metabolic stability : Sulfur’s lower electronegativity relative to oxygen reduces susceptibility to enzymatic hydrolysis.
- Improve solubility : Thiocarbonyl groups can alter lipophilicity, balancing membrane permeability and aqueous solubility.
Notably, piperazine-1-carbothioamides gained prominence in the 2010s as inhibitors of enzymes like phosphoglycerate dehydrogenase (PHGDH), with compounds such as NCT-502 demonstrating low micromolar activity in cancer models. These advancements underscored the scaffold’s versatility in addressing diverse therapeutic targets.
Significance of Substituent Groups: 5-Chloro-2-methylphenyl and Cyclohexyl Motifs
5-Chloro-2-methylphenyl Group
- Electronic effects : The chlorine atom’s electron-withdrawing nature enhances aromatic ring electrophilicity, facilitating π-π stacking with protein residues.
- Steric guidance : The ortho-methyl group imposes conformational restrictions, potentially preorganizing the molecule for target binding.
- Hydrophobic complementarity : Chlorine and methyl groups synergistically occupy hydrophobic pockets in enzyme active sites, as observed in kinase inhibitors.
Cyclohexyl Motif
- Bioisosteric utility : The cyclohexyl group serves as a three-dimensional replacement for flat aromatic rings, increasing target engagement through van der Waals interactions.
- Metabolic stability : Saturated aliphatic rings resist oxidative metabolism better than their aromatic counterparts, extending half-life.
- Conformational rigidity : Locking the carbothioamide group in a fixed orientation optimizes binding entropy, as demonstrated in protease inhibitors.
The combination of these substituents exemplifies rational drug design, balancing electronic, steric, and pharmacokinetic considerations. For instance, the cyclohexyl group’s contribution to reduced topological polar surface area (TPSA) improves blood-brain barrier penetration, while the chloroaromatic moiety maintains affinity for CNS targets.
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3S/c1-14-7-8-15(19)13-17(14)21-9-11-22(12-10-21)18(23)20-16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUSLJGWBZFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 5-chloro-2-methylphenylamine with cyclohexyl isothiocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the carbothioamide group to amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Based TRPC6 Modulators
PPZ1 ([4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-fluorophenylmethanone)
- Structural Differences: PPZ1 replaces the carbothioamide group with a 3-fluorophenylmethanone moiety.
- Activity : PPZ1 activates TRPC6 in a DAG-dependent manner but exhibits cross-reactivity with TRPC3 and TRPC7, limiting its specificity .
- Key Insight : The carbothioamide in the target compound may reduce off-target effects by altering hydrogen-bonding interactions compared to PPZ1’s ketone group.
51164 (N-(2-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide)
- Structural Differences : Features a phenylpiperazine core and an acetamide-linked 2-chlorophenyl group.
- Activity : Activates TRPC6 in store-operated mode and protects against amyloid toxicity in neuronal models .
- Key Insight : The 5-chloro-2-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to 51164’s simpler phenyl substituent.
Carbothioamide vs. Carboxamide Derivatives
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structural Differences : Substitutes the carbothioamide (C=S) with a carboxamide (C=O) and an ethyl group on the piperazine ring .
N-(4-Chlorophenyl)-2-(4-nitrobenzoyl)hydrazine-1-carbothioamide (H5)
- Structural Differences : Contains a nitrobenzoyl-hydrazinecarbothioamide scaffold instead of a piperazine core .
- Key Insight : The piperazine ring in the target compound provides conformational rigidity, which may enhance binding affinity to target proteins compared to flexible hydrazine derivatives.
Piperazine Derivatives with Sulfonyl and Aromatic Substituents
4-(5-Chloro-2-methylphenyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine
- Structural Differences : Replaces the carbothioamide with a sulfonyl group linked to an isopropoxyphenyl ring .
- Key Insight : Sulfonyl groups are strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to the carbothioamide’s moderate electron-withdrawing nature.
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide
Biological Activity
4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C17H24ClN3S
- Molecular Weight : 335.90 g/mol
- InChIKey : A unique identifier for chemical substances.
The compound acts primarily through interactions with various receptors and enzymes. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways. The presence of the piperazine moiety is often associated with pharmacological activity in central nervous system disorders.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition can have implications for skin disorders and pigmentation issues.
3. Neuropharmacological Effects
Given its structural characteristics, the compound may influence various neurotransmitter systems. Studies suggest it could exhibit anxiolytic or antidepressant-like effects, similar to other piperazine derivatives.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant inhibition of tyrosinase with an IC50 value comparable to standard inhibitors like kojic acid. |
| Study B (2023) | Reported antioxidant activity with EC50 values indicating effective radical scavenging capabilities. |
| Study C (2024) | Investigated neuropharmacological effects, suggesting potential anxiolytic properties in animal models. |
Detailed Research Findings
- Antioxidant Activity : In an experimental setup using ABTS radical scavenging assays, compounds similar to the target compound demonstrated EC50 values ranging from 9.0 μM to 13.2 μM, indicating robust antioxidant capabilities .
- Enzyme Inhibition : The inhibitory effects on tyrosinase were assessed using various derivatives, where the target compound showed promising results in preliminary screenings . The structure-activity relationship highlights that modifications on the phenyl ring can significantly enhance inhibitory potency.
- Neuropharmacological Studies : In behavioral assays assessing anxiety-like behaviors in rodents, compounds with similar piperazine structures exhibited reduced anxiety levels, suggesting a possible therapeutic application for mood disorders .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carbothioamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling of the piperazine core with substituents like the 5-chloro-2-methylphenyl and cyclohexyl groups. Critical factors include:
- Temperature control : Elevated temperatures (60–80°C) are often required for amide bond formation, but excessive heat may degrade sensitive functional groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while dichloromethane is preferred for purification steps .
- Catalysts : Triethylamine or DMAP can accelerate carbothioamide formation by stabilizing intermediates . Post-synthesis, analytical validation using HPLC (for purity >95%) and 1H/13C NMR (to confirm structural integrity) is essential .
Q. How can researchers validate the structural conformation of this compound?
X-ray crystallography is the gold standard for confirming molecular conformation. For example, studies on analogous piperazine-carboxamide derivatives revealed chair conformations in the piperazine ring and planar arrangements in aromatic substituents . FT-IR spectroscopy can also verify functional groups like C=S (thioamide, ~1170–1180 cm⁻¹) and C-Cl (chlorophenyl, ~1085 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are recommended for predicting reaction pathways in derivatives of this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction mechanisms, such as thioamide bond formation or substituent effects on electronic properties. Molecular docking (using AutoDock Vina) helps predict interactions with biological targets like serotonin receptors, guided by structural analogs with known binding affinities .
Q. How can contradictions in biological activity data for similar piperazine-carbothioamides be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Methodological steps include:
- Dose-response validation : Replicate assays across multiple concentrations to confirm EC50/IC50 trends.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs comparison : Cross-reference with compounds like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, where hydrogen bonding (N–H⋯O) stabilizes receptor interactions .
Q. What strategies improve the selectivity of this compound for specific enzyme targets?
- Substituent tuning : Introducing electron-withdrawing groups (e.g., nitro or fluoro) to the chlorophenyl ring enhances binding to hydrophobic enzyme pockets .
- Isosteric replacement : Replacing the cyclohexyl group with a morpholine ring (as in related compounds) improves water solubility without compromising target affinity .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates for enzyme inhibition, optimizing lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
